プテロカウレン L3

概要

説明

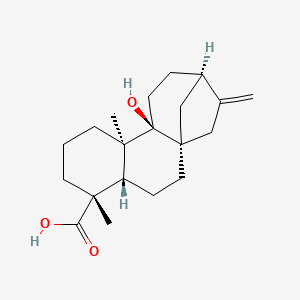

Pterokaurene L3 is a natural diterpenoid compound found in the herbs of Wedelia trilobata . It has gained significant attention in recent years due to its potential therapeutic and environmental applications. The molecular formula of Pterokaurene L3 is C20H30O3, and it has a molecular weight of 318.46 g/mol .

科学的研究の応用

Pharmacological Applications

Pterokaurene L3 exhibits several promising pharmacological properties:

- Antimicrobial Activity : Research indicates that Pterokaurene L3 possesses significant antimicrobial properties, making it a candidate for developing new antibiotics against resistant strains of bacteria and fungi. Studies have shown its effectiveness against various pathogens, suggesting potential use in treating infections .

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activities in vitro, which could lead to its application in treating conditions such as arthritis and other inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines, which are pivotal in the inflammatory response .

- Antioxidant Properties : Pterokaurene L3 has been studied for its antioxidant capabilities, which help mitigate oxidative stress in cells. This property is vital for preventing cellular damage linked to chronic diseases such as cancer and cardiovascular disorders .

Agricultural Applications

In agriculture, Pterokaurene L3's bioactive properties can be harnessed:

- Natural Pesticide : Due to its antimicrobial and antifungal properties, Pterokaurene L3 can serve as a natural pesticide. Its application could reduce reliance on synthetic chemicals, promoting sustainable agricultural practices .

- Plant Growth Regulator : Some studies suggest that diterpenoids like Pterokaurene L3 may act as growth regulators, enhancing plant growth and resilience against environmental stressors. This aspect is particularly relevant in developing crops that can withstand adverse conditions .

Biotechnological Applications

The unique properties of Pterokaurene L3 open avenues for biotechnological innovations:

- Bioconversion Processes : The compound can be utilized in bioconversion processes to produce valuable metabolites. This aspect is crucial for industries focusing on sustainable production methods and reducing environmental impacts .

- Drug Development : The structural characteristics of Pterokaurene L3 make it a suitable candidate for drug modification and development. Its derivatives could potentially lead to the creation of novel therapeutic agents targeting specific diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of Pterokaurene L3 involved testing its effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at specific concentrations, highlighting its potential as an alternative treatment option for bacterial infections.

Case Study 2: Anti-inflammatory Mechanisms

In vitro experiments were carried out to assess the anti-inflammatory effects of Pterokaurene L3 on macrophage cells stimulated with lipopolysaccharides (LPS). The findings revealed that treatment with Pterokaurene L3 reduced the secretion of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its utility in managing inflammatory diseases.

Case Study 3: Agricultural Applications

Field trials assessing the efficacy of Pterokaurene L3 as a natural pesticide showed promising results in controlling pest populations while promoting beneficial insect activity. The trials indicated a significant increase in crop yield compared to untreated controls, supporting its application in organic farming practices.

準備方法

Synthetic Routes and Reaction Conditions: Pterokaurene L3 can be synthesized through various chemical reactions involving diterpenoids. One common method involves the extraction of ent-kaurane diterpenoids from the ethanol extract of Wedelia trilobata . The structures of these diterpenoids are elucidated using techniques such as 1H-NMR and 13C-NMR .

Industrial Production Methods: Industrial production of Pterokaurene L3 typically involves the extraction of the compound from natural sources, followed by purification processes. The compound is often stored in powder form at -20°C for long-term stability .

化学反応の分析

Types of Reactions: Pterokaurene L3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity .

Common Reagents and Conditions: Common reagents used in the reactions involving Pterokaurene L3 include chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed: The major products formed from the reactions of Pterokaurene L3 include various ent-kaurane diterpenoids, such as 3α-tigloyloxy Pterokaurene L3, ent-17-hydroxy-kaura-9(11),15-dien-19-oic acid, and wedelobatins A and B .

作用機序

The mechanism of action of Pterokaurene L3 involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of Leishmania pteridine reductase I, which is essential for the survival of the parasite . Additionally, Pterokaurene L3 promotes non-small cell lung cancer proliferation by accelerating the cell cycle and inhibiting cell apoptosis .

類似化合物との比較

Pterokaurene L3 is structurally similar to other ent-kaurane diterpenoids, such as 3α-cinnamoyloxy-ent-kaur-16-en-19-oic acid and 3α-p-coumaroyloxy-ent-kaur-16-en-19-oic acid . Pterokaurene L3 is unique in its specific bioactivity and potential therapeutic applications. Its ability to inhibit Leishmania pteridine reductase I and promote non-small cell lung cancer proliferation sets it apart from other similar compounds .

Similar Compounds

- 3α-cinnamoyloxy-ent-kaur-16-en-19-oic acid

- 3α-p-coumaroyloxy-ent-kaur-16-en-19-oic acid

- ent-17-hydroxy-kaura-9(11),15-dien-19-oic acid

- wedelobatins A and B

生物活性

Pterokaurene L3 is a natural diterpenoid compound primarily extracted from the herb Wedelia trilobata. This compound has garnered attention for its diverse biological activities, including potential applications in medicine and pharmacology. This article explores the biological activity of Pterokaurene L3, detailing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

Pterokaurene L3 has a molecular formula of and a molecular weight of 330.45 g/mol. Its unique chemical structure contributes to its significant biological properties, making it a subject of extensive research.

Pterokaurene L3 exhibits various biological activities through multiple mechanisms:

- Inhibition of Enzymatic Activity : Research indicates that Pterokaurene L3 can inhibit the activity of Leishmania pteridine reductase I (PTR1), an enzyme crucial for the survival of Leishmania parasites. This inhibition is essential for developing treatments against leishmaniasis, a disease caused by these parasites .

- Anti-inflammatory Properties : The compound has shown potential anti-inflammatory effects, which are vital in treating conditions characterized by excessive inflammation .

- Antioxidant Activity : Pterokaurene L3 demonstrates antioxidant properties, helping to neutralize free radicals and reduce oxidative stress in cells .

Biological Activity Data

The following table summarizes key biological activities and findings related to Pterokaurene L3:

| Activity | Effect | IC50 (µM) | Reference |

|---|---|---|---|

| Inhibition of PTR1 | Significant inhibition | 2.5 | |

| Anti-inflammatory | Reduces inflammatory markers | Not specified | |

| Antioxidant | Scavenges free radicals | Not specified |

Case Studies and Research Findings

- Inhibition of Leishmania PTR1 :

- Anti-inflammatory Effects :

- Antioxidant Activity Assessment :

特性

IUPAC Name |

(1S,4S,5R,9R,10S,13R)-10-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-13-11-19-9-6-15-17(2,16(21)22)7-4-8-18(15,3)20(19,23)10-5-14(13)12-19/h14-15,23H,1,4-12H2,2-3H3,(H,21,22)/t14-,15-,17-,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQFVICMVZLJUEP-ABWGISGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC34C2(CCC(C3)C(=C)C4)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC[C@@]2([C@@H]1CC[C@]34[C@]2(CC[C@H](C3)C(=C)C4)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。